molecular formula C6H4BrF5N2 B7950901 4-Bromo-1-(2,2,3,3,3-pentafluoropropyl)-1H-pyrazole

4-Bromo-1-(2,2,3,3,3-pentafluoropropyl)-1H-pyrazole

Cat. No.: B7950901
M. Wt: 279.01 g/mol
InChI Key: WOONUBAVXUTUQY-UHFFFAOYSA-N
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Description

4-Bromo-1-(2,2,3,3,3-pentafluoropropyl)-1H-pyrazole: is a synthetic organic compound characterized by the presence of a bromine atom and a pentafluoropropyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(2,2,3,3,3-pentafluoropropyl)-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1H-pyrazole, which can be synthesized from hydrazine and 1,3-diketones.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Introduction of Pentafluoropropyl Group: The brominated pyrazole is reacted with 2,2,3,3,3-pentafluoropropyl bromide under basic conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in 4-Bromo-1-(2,2,3,3,3-pentafluoropropyl)-1H-pyrazole can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can also undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or DMF.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding aminopyrazole derivative.

Scientific Research Applications

Chemistry

In chemistry, 4-Bromo-1-(2,2,3,3,3-pentafluoropropyl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the pentafluoropropyl group can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound is explored for its use in the development of advanced materials, such as fluorinated polymers and coatings, due to its chemical stability and resistance to harsh conditions.

Mechanism of Action

The mechanism by which 4-Bromo-1-(2,2,3,3,3-pentafluoropropyl)-1H-pyrazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The pentafluoropropyl group can influence the compound’s lipophilicity and binding affinity, thereby affecting its pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-(2,2,3,3,3-trifluoropropyl)-1H-pyrazole
  • 4-Bromo-1-(2,2,3,3,3-hexafluoropropyl)-1H-pyrazole
  • 4-Chloro-1-(2,2,3,3,3-pentafluoropropyl)-1H-pyrazole

Uniqueness

Compared to similar compounds, 4-Bromo-1-(2,2,3,3,3-pentafluoropropyl)-1H-pyrazole is unique due to the specific combination of bromine and pentafluoropropyl groups. This combination imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced stability, making it particularly valuable in synthetic and medicinal chemistry.

Properties

IUPAC Name

4-bromo-1-(2,2,3,3,3-pentafluoropropyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF5N2/c7-4-1-13-14(2-4)3-5(8,9)6(10,11)12/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOONUBAVXUTUQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(C(F)(F)F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF5N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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